molecular formula C20H24N+ B13432536 2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium CAS No. 21409-27-8

2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium

Cat. No.: B13432536
CAS No.: 21409-27-8
M. Wt: 278.4 g/mol
InChI Key: SCIYBRNSSXZMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium is a chemical compound that belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are characterized by a methane moiety wherein two hydrogen atoms are replaced by two phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium typically involves the reaction of methadone with specific reagents under controlled conditions. One common method involves the use of liquid chromatography coupled with tandem mass spectrometry to quantify individual enantiomers of methadone and its primary metabolite . The reaction conditions often include the use of methanol as a solvent and perchlorate as a counterion .

Industrial Production Methods

Industrial production of this compound is generally carried out under stringent quality assurance standards, such as ISO Guide 34. This ensures the development and production of reference standards and the competence of reference standard manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role as a metabolite of methadone, influencing the drug’s metabolism and effects. Its distinct chemical structure, characterized by the presence of two phenyl groups and a pyrrolinium moiety, sets it apart from other similar compounds .

Properties

CAS No.

21409-27-8

Molecular Formula

C20H24N+

Molecular Weight

278.4 g/mol

IUPAC Name

5-ethyl-1,2-dimethyl-4,4-diphenyl-2,3-dihydropyrrol-1-ium

InChI

InChI=1S/C20H24N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16H,4,15H2,1-3H3/q+1

InChI Key

SCIYBRNSSXZMKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=[N+](C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.